trans-2-octadecenoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

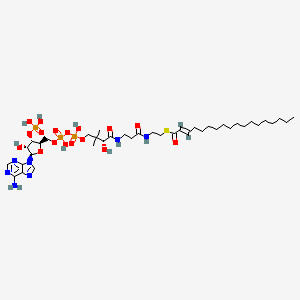

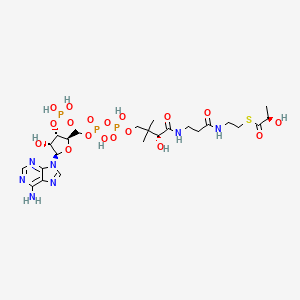

Trans-2-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-octadecenoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a trans-2-enoyl-CoA, an 11,12-saturated fatty acyl-CoA and an octadecenoyl-CoA. It derives from a trans-octadec-2-enoic acid. It is a conjugate acid of a trans-2-octadecenoyl-CoA(4-).

Aplicaciones Científicas De Investigación

Beta-Oxidation Insights

Trans-2-octadecenoyl-CoA plays a significant role in the beta-oxidation process. A study by Yu et al. (2004) explored the beta-oxidation of elaidic acid and observed the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. This accumulation is due to the inefficient dehydrogenation of the trans isomer by long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer, providing valuable insights into the operation of beta-oxidation in mitochondria (Yu et al., 2004).

Role in Meat Quality

Trans-2-octadecenoyl-CoA is involved in fatty acid elongation, impacting meat quality. Piórkowska et al. (2017) conducted a study on the peroxisomal trans-2-enoyl-CoA reductase gene (PECR) in pigs, revealing that polymorphisms in this gene influence carcass cuts and meat texture parameters. This research suggests a direct link between trans-2-octadecenoyl-CoA and meat quality in livestock (Piórkowska et al., 2017).

Enzyme Activity and Stereospecificity

The enzyme activity and stereospecificity of compounds related to trans-2-octadecenoyl-CoA have been extensively studied. Tsuchida et al. (2011) developed a method for quantifying 3(R)- and 3(S)-hydroxyacyl-CoA using high-performance liquid chromatography, which is vital for understanding the stereochemistry of enoyl-CoA hydratase in beta-oxidation (Tsuchida et al., 2011).

Applications in Lipid Synthesis and Degradation

Trans-2-octadecenoyl-CoA is also crucial in lipid synthesis and degradation pathways. Reiser et al. (2000) characterized a trans-2,3-enoylacyl-CoA hydratase from Rhodospirillum rubrum, highlighting its role in polyhydroxyalkanoate production in bacteria, demonstrating its potential in biotechnological applications (Reiser et al., 2000). Additionally, Park et al. (2000) studied the effect of conjugated linoleic acid and its derivatives on stearoyl-CoA desaturase, revealing how trans-2-octadecenoyl-CoA derivatives can modulate enzyme activities crucial for lipid metabolism (Park et al., 2000).

Understanding Sphingosine 1-Phosphate Metabolic Pathway

Trans-2-octadecenoyl-CoA is also involved in the sphingosine 1-phosphate metabolic pathway. Wakashima et al. (2014) discovered that the trans-2-enoyl-CoA reductase TER, which is part of the pathway, is also involved in very long-chain fatty acid synthesis, revealing dual functions in lipid metabolism (Wakashima et al., 2014).

Peroxisomal Degradation in Yeast

Gurvitz et al. (2001) studied the degradation of trans-unsaturated fatty acids in yeast, highlighting the transcriptional up-regulation of genes and induction of peroxisomes in response to trans fatty acids, providing insight into yeast metabolism and the role of trans-2-octadecenoyl-CoA in this process (Gurvitz et al., 2001).

Propiedades

Nombre del producto |

trans-2-octadecenoyl-CoA |

|---|---|

Fórmula molecular |

C39H68N7O17P3S |

Peso molecular |

1032 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-2-enethioate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |

Clave InChI |

NBCCUIHOHUKBMK-ZDDAFBBHSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

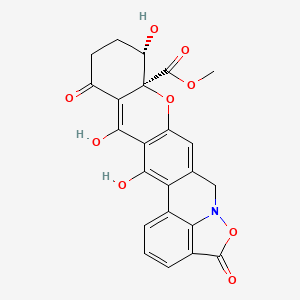

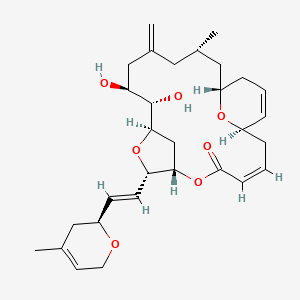

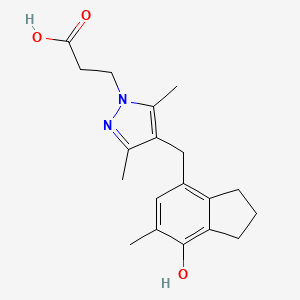

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)

![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)

![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)